molecular formula C13H7BrF2O B1302588 3-Bromo-3',5'-difluorobenzophenone CAS No. 844879-37-4

3-Bromo-3',5'-difluorobenzophenone

Cat. No. B1302588
M. Wt: 297.09 g/mol
InChI Key: ZBHZLTXAVLDNTD-UHFFFAOYSA-N
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Description

3-Bromo-3’,5’-difluorobenzophenone is an organic compound that belongs to the category of benzophenones. It has a CAS Number of 844879-37-4 and a molecular weight of 297.1 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-3’,5’-difluorobenzophenone is represented by the InChI code 1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H . This indicates that the molecule consists of a benzophenone core with bromo and difluoro substituents.


Physical And Chemical Properties Analysis

3-Bromo-3’,5’-difluorobenzophenone has a molecular weight of 297.1 .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of compounds related to 3-Bromo-3',5'-difluorobenzophenone is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, showing potential as Type II photosensitizers for cancer treatment in PDT. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for effective Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

Bromophenol derivatives, similar to 3-Bromo-3',5'-difluorobenzophenone, are known for their antioxidant properties. Li, Li, Gloer, and Wang (2011) isolated 19 naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities against free radicals. These compounds are stronger than or comparable to butylated hydroxytoluene (BHT) and ascorbic acid, suggesting their application in food preservation and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Pharmaceutical and Food Industry Applications

Further research into bromophenols indicates their potential application in the pharmaceutical and food industries due to their antioxidant properties. A study by Olsen et al. (2013) on bromophenols from the red algae Vertebrata lanosa showed significant cellular antioxidant activity, highlighting their potential use in preventing oxidative deterioration of food and as natural antioxidants in pharmaceutical formulations (Olsen et al., 2013).

Synthesis and Chemical Properties

Additionally, studies like those by Fujita et al. (2014) have explored the synthesis of difluoromethyl-substituted benzoheteroles, providing insights into the chemical properties and potential applications of related compounds, including 3-Bromo-3',5'-difluorobenzophenone. These studies contribute to understanding the chemical behavior and potential applications of such compounds in various industrial and scientific contexts (Fujita et al., 2014).

Safety And Hazards

While specific safety data for 3-Bromo-3’,5’-difluorobenzophenone is not available, similar compounds are generally considered hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

(3-bromophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHZLTXAVLDNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373633
Record name 3-Bromo-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-3',5'-difluorobenzophenone

CAS RN

844879-37-4
Record name (3-Bromophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GE Chavarria Nolasco - 2012 - baylor-ir.tdl.org
Human cathepsins L and K are cysteine proteases that play important roles in physiological and pathological processes, such as cancer metastasis, bone resorption and …
Number of citations: 4 baylor-ir.tdl.org
GE Chavarria - 2012 - search.proquest.com
Human cathepsins L and K are cysteine proteases that play important roles in physiological and pathological processes, such as cancer metastasis, bone resorption and …

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